Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester intermediate featuring a benzene ring. It plays a crucial role in organic synthesis as a versatile building block for constructing more complex molecules. This compound belongs to the class of organoboron reagents, which are widely employed in carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura coupling reaction.
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound classified as a boronic ester. It features a boron atom integrated within a dioxaborolane ring linked to a benzoate structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions that form complex molecular architectures. Its unique structure allows for significant applications in various fields including chemistry and materials science .
The synthesis of methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves palladium-catalyzed coupling reactions. A common synthetic route includes the reaction of 2-methoxy-4-methyl-5-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base. This reaction is generally conducted under an inert atmosphere to prevent oxidation and ensure optimal yields.
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield through automated reactors that allow for precise control of reaction parameters .
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a molecular formula of and a molecular weight of approximately 292.14 g/mol. The structure includes:
The compound's structural representation can be expressed using the SMILES notation: COC(=O)C1=C(OC)C=CC(B2OC(C)(C)C(C)(C)O2)=C1
, which highlights its complex arrangement of atoms .
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in several key chemical reactions:
The reactions typically involve:
The primary products from these reactions are various biaryl compounds which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals .
The mechanism by which methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate operates primarily involves its participation as a nucleophile in cross-coupling reactions. The presence of the boronic ester facilitates the formation of new carbon-carbon bonds through a series of steps involving oxidative addition and reductive elimination facilitated by palladium catalysts.
In the Suzuki reaction mechanism:
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is typically characterized by:
Key chemical properties include:
Methyl 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate finds numerous applications across different scientific fields:
This compound exemplifies the versatility and importance of boronic esters in modern synthetic chemistry and related applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: